molecular formula C18H28N2O3S B3448518 N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide

N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide

Cat. No. B3448518
M. Wt: 352.5 g/mol
InChI Key: SIRJDYZQMALPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, and they are known for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . For this specific compound, no such data is available.


Chemical Reactions Analysis

Sulfonamides, in general, are stable under normal conditions but can undergo hydrolysis under acidic or alkaline conditions . They can also participate in various organic reactions, such as nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods if experimental data is not available. These properties may include solubility, melting point, boiling point, and partition coefficient .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would likely involve elucidating its mechanism of action, determining its physical and chemical properties, and evaluating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-11-15(2)18(16(3)12-14)24(22,23)19(4)13-17(21)20-9-7-5-6-8-10-20/h11-12H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJDYZQMALPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide
Reactant of Route 3
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Azepan-1-yl-2-oxo-ethyl)-2,4,6,N-tetramethyl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.